1-Ethynyl-3,5-diiodobenzene

Description

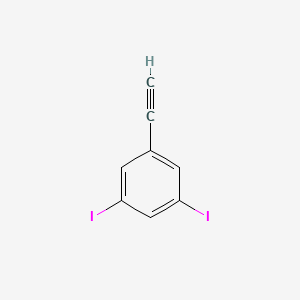

1-Ethynyl-3,5-diiodobenzene (C₈H₃I₂) is a halogenated aromatic compound featuring an ethynyl group (-C≡CH) at position 1 and iodine atoms at positions 3 and 5 of the benzene ring. This combination of functional positions makes the compound a versatile intermediate in organic synthesis, particularly for constructing complex aromatic frameworks or serving as a precursor in pharmaceutical and material science applications.

Properties

Molecular Formula |

C8H4I2 |

|---|---|

Molecular Weight |

353.93 g/mol |

IUPAC Name |

1-ethynyl-3,5-diiodobenzene |

InChI |

InChI=1S/C8H4I2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H |

InChI Key |

NDBOKMVUNKKNHS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)I)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethynyl-3,5-diiodobenzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general procedure includes the following steps:

Starting Materials: 3,5-diiodobenzene and ethynyltrimethylsilane.

Catalysts and Reagents: Palladium(0) catalyst, copper(I) iodide as a co-catalyst, and a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.

Workup: After the reaction is complete, the product is purified by column chromatography or recrystallization.

Chemical Reactions Analysis

1-Ethynyl-3,5-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.

Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-3,5-diiodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of conjugated polymers and other materials with electronic properties, which are useful in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Its derivatives are investigated for potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-3,5-diiodobenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl group and the iodine atoms, which facilitate various coupling reactions. The molecular targets and pathways involved in its biological activities are not well-defined but are likely related to its ability to interact with biological macromolecules through covalent bonding or non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues with Ethynyl and Halogen/Functional Groups

Detailed Analysis

Electronic Effects

- Electron-Donating Groups (e.g., -CH₃, -OCH₃): Methyl and methoxy substituents activate the benzene ring toward electrophilic substitution by donating electron density. For example, 1-ethynyl-3,5-dimethoxybenzene undergoes efficient electrophilic nitration or halogenation at the para position relative to the methoxy groups .

- Electron-Withdrawing Groups (e.g., -CF₃, -I): Iodine and trifluoromethyl groups deactivate the ring, directing electrophiles to meta or para positions. The ethynyl group in this compound may partially offset this deactivation, enabling selective cross-coupling reactions .

Steric and Reactivity Considerations

- Steric Hindrance: Methyl groups in 1-ethynyl-3,5-dimethylbenzene create steric bulk, slowing reactions at the ethynyl terminus. In contrast, iodine’s larger atomic radius in this compound may influence crystal packing via halogen bonding .

- Reactivity of Iodine: Iodine substituents in this compound can undergo Ullmann or Suzuki-Miyaura coupling, replacing iodine with aryl/alkyl groups. This contrasts with 1-chloro-3,5-diiodobenzene, where chlorine’s lower leaving-group propensity limits such transformations .

Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.